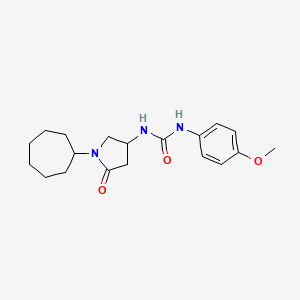
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea, commonly known as CP-55,940, is a synthetic cannabinoid that is widely used in scientific research. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
作用机制
CP-55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily located in the immune system and peripheral tissues. Activation of these receptors by CP-55,940 leads to the release of various neurotransmitters and cytokines, which mediate its physiological effects.
Biochemical and Physiological Effects:
CP-55,940 has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has been shown to reduce pain and inflammation in various animal models and has been suggested as a potential treatment for chronic pain and inflammatory disorders. CP-55,940 has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults, including ischemia and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of CP-55,940 is its potency and selectivity for the cannabinoid receptors. It is a highly effective tool for studying the endocannabinoid system and its potential therapeutic applications. However, its potency can also be a limitation, as it can lead to non-specific effects and potential toxicity. Additionally, CP-55,940 is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in vivo.
未来方向
There are many potential future directions for the study of CP-55,940 and the endocannabinoid system. One area of interest is the development of novel cannabinoid-based therapies for various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Another area of interest is the study of the role of the endocannabinoid system in various physiological processes, including appetite regulation, memory, and immune function. Finally, there is a need for further research into the potential side effects and toxicity of CP-55,940 and other synthetic cannabinoids, to ensure their safe use in scientific research and potential therapeutic applications.
Conclusion:
CP-55,940 is a potent synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as an agonist of the cannabinoid receptors CB1 and CB2 and has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. While it has many advantages as a tool for studying the endocannabinoid system, its potency can also be a limitation, and further research is needed to fully understand its potential therapeutic applications and safety profile.
合成方法
CP-55,940 is synthesized by reacting 1,1-cyclohexyldiacetic acid anhydride with 4-methoxyphenylacetonitrile to form the corresponding amide. This intermediate is then reacted with pyrrolidine to form the final product, CP-55,940. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
CP-55,940 is widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is used as a tool to study the effects of cannabinoids on various physiological processes, including pain, inflammation, appetite, and memory. CP-55,940 has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-10-8-14(9-11-17)20-19(24)21-15-12-18(23)22(13-15)16-6-4-2-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWBNZQOMYWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)